(3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the bromine atom and the thiazolidinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
(3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one include other indole derivatives and thiazolidinone-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H19BrN2O3S2 |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19BrN2O3S2/c1-3-24-17-9-6-14(23)12-16(17)18(20(24)26)19-21(27)25(22(29)30-19)11-10-13-4-7-15(28-2)8-5-13/h4-9,12H,3,10-11H2,1-2H3/b19-18- |
InChI Key |
XUSNOLNWZFNILA-HNENSFHCSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O |
Origin of Product |
United States |
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